1-(1-Ethoxyallyl)-1H-benzotriazole

Propenoyl anion synthon Acyl anion equivalent Umpolung strategy

1-(1-Ethoxyallyl)-1H-benzotriazole (CAS 161607-20-1), also referred to as N-(α-ethoxyallyl)benzotriazole, is a heterocyclic organic compound belonging to the benzotriazole class. It functions primarily as a masked acyl anion equivalent—specifically a propenoyl anion synthon—in advanced organic synthesis.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 161607-20-1
Cat. No. B066434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Ethoxyallyl)-1H-benzotriazole
CAS161607-20-1
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCOC(C=C)N1C2=CC=CC=C2N=N1
InChIInChI=1S/C11H13N3O/c1-3-11(15-4-2)14-10-8-6-5-7-9(10)12-13-14/h3,5-8,11H,1,4H2,2H3
InChIKeyTYCUMVDXXCVZCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Ethoxyallyl)-1H-benzotriazole (CAS 161607-20-1): A Benzotriazole-Stabilized Propenoyl Anion Synthon for Vinyl Ketone Synthesis


1-(1-Ethoxyallyl)-1H-benzotriazole (CAS 161607-20-1), also referred to as N-(α-ethoxyallyl)benzotriazole, is a heterocyclic organic compound belonging to the benzotriazole class. It functions primarily as a masked acyl anion equivalent—specifically a propenoyl anion synthon—in advanced organic synthesis [1]. The compound is prepared quantitatively from benzotriazole and acrolein diethyl acetal and serves as a precursor to lithiated allylic anions that undergo α-alkylation with a broad range of electrophiles [2].

Why 1-(1-Ethoxyallyl)-1H-benzotriazole Cannot Be Substituted by Other Benzotriazole Derivatives or Classical Acyl Anion Equivalents


Benzotriazole derivatives are not interchangeable reagents; their reactivity, regioselectivity, and stability are exquisitely tuned by the N-substituent. While classical acyl anion equivalents such as 1,3-dithianes require harsh hydrolytic conditions and generate toxic byproducts [1], and acrolein diethyl acetal itself undergoes difficult lithiation with narrow temperature tolerance [2], 1-(1-ethoxyallyl)-1H-benzotriazole provides a unique combination of quantitative preparation, smooth lithiation at −78 °C, exclusive α-alkylation, and extremely mild acid hydrolysis to liberate the carbonyl function [3]. Even among benzotriazole-stabilized anions, subtle structural changes (e.g., replacing benzotriazole with 1,2,4-triazole) invert the regiochemical outcome entirely [4].

1-(1-Ethoxyallyl)-1H-benzotriazole: Comparative Quantitative Evidence for Synthetic Differentiation


Quantitative Synthesis and Exclusive Allylic Ether Formation vs. Acrolein Acetal Grignard Reactions

1-(1-Ethoxyallyl)-1H-benzotriazole is prepared quantitatively on a large scale from benzotriazole and acrolein diethyl acetal, yielding exclusively the allylic ether isomer [1]. In contrast, reactions of acrolein acetals with Grignard reagents produce mixtures of allyl ethers and vinyl ethers [2]. This eliminates the need for isomer separation and ensures consistent reagent quality.

Propenoyl anion synthon Acyl anion equivalent Umpolung strategy

Regioselective α-Alkylation vs. 1,2,4-Triazole Analog That Directs γ-Alkylation

Deprotonation of 1-(1-ethoxyallyl)-1H-benzotriazole with BuLi generates an allylic anion that reacts with electrophiles (alkyl halides, aldehydes, ketones, imines, α,β-unsaturated esters) to give exclusively α-alkylated products [1]. In a direct comparative study, the corresponding 1,2,4-triazole derivative (29) yielded exclusively γ-alkylated adducts under identical conditions [2]. This regiochemical divergence is critical for accessing distinct product classes (vinyl ketones vs. β-substituted esters/γ-lactones).

Regioselectivity Allylic anion Heterocycle stabilization

Mild Hydrolytic Liberation of Carbonyl Function vs. 1,3-Dithiane Deprotection

The α-alkylated adducts derived from 1-(1-ethoxyallyl)-1H-benzotriazole are hydrolyzed to vinyl ketones under extremely mild conditions (dilute aqueous acid, room temperature) [1]. By contrast, 1,3-dithianes—the classical acyl anion equivalents—require harsh conditions such as HgCl₂, N-chlorosuccinimide/AgNO₃, or oxidative protocols that generate toxic and malodorous byproducts [2]. Benzotriazole-containing acyl-anion equivalents offer milder hydrolysis and avoid hazardous byproducts [3].

Acyl anion equivalent Deprotection Green chemistry

Smooth Lithiation and Anion Stability vs. Acrolein Diethyl Acetal Direct Lithiation

Lithiation of acrolein diethyl acetal (9) is problematic: the temperature window is extremely narrow (< -100 °C too slow; > -85 °C decomposition; -65 °C rapid decomposition), and the lithiated species decomposes to a cyclopropanolate via intramolecular nucleophilic attack [1]. Arene-catalyzed lithiation affords homoenolate anions in only 34–41% yield with no α-alkylation [2]. In contrast, lithiation of 1-(1-ethoxyallyl)-1H-benzotriazole proceeds smoothly with BuLi at −78 °C to give a stable deep green allylic anion that undergoes exclusive α-alkylation with a wide range of electrophiles in yields typically 48–95% [3].

Allylic anion Lithiation Synthetic methodology

1-(1-Ethoxyallyl)-1H-benzotriazole: Evidence-Based Applications in Medicinal and Process Chemistry


Synthesis of Functionalized Vinyl Ketones as Building Blocks for Bioactive Molecules

The compound enables one-step, regiospecific α-alkylation with alkyl halides, α,β-unsaturated esters, ketones, and aldehydes, followed by mild acid hydrolysis to yield vinyl ketones bearing diverse functional groups (e.g., 21, 22, 24, 27 in ref). Reported yields for vinyl ketone formation range from 48% to 95%, with no detectable γ-alkylation side products [1]. This methodology is directly applicable to the construction of pharmacophores found in anticancer, antiviral, and anti-inflammatory agents.

Stereoselective Preparation of β,γ-Unsaturated Esters and γ-Lactones

1-(1-Ethoxyallyl)-1H-benzotriazole serves as the starting material for the synthesis of 1-(benzotriazol-1-yl)-3-(diphenylphosphoryl)-1-ethoxy-1-propene (3), a protected CCH₂CO₂Et synthon equivalent. Horner reactions of 3 with aldehydes afford substituted dienes that undergo stereoselective elimination and hydrolysis to β,γ-unsaturated esters or, under aqueous conditions, γ-lactones [2]. This sequence is valuable for constructing γ-lactone motifs found in natural products and peptidomimetics.

1,3-Dipolar Cycloaddition for Isoxazoline Synthesis

1-(α-Ethoxyallyl)benzotriazole participates in 1,3-dipolar cycloaddition reactions to afford 3,5-substituted isoxazolines in excellent yields [3]. Isoxazolines are privileged scaffolds in medicinal chemistry, serving as bioisosteres for amides and esters and as precursors to γ-amino alcohols and β-hydroxy ketones.

Alternative to 1,3-Dithianes in Process Chemistry Scale-Up

For industrial applications requiring acyl anion equivalents, 1-(1-ethoxyallyl)-1H-benzotriazole offers distinct advantages over 1,3-dithianes: (i) quantitative preparation from inexpensive starting materials, (ii) smooth lithiation under standard cryogenic conditions, (iii) exclusive α-regioselectivity, (iv) mild acid hydrolysis without heavy metal salts or oxidative reagents, and (v) avoidance of malodorous sulfur byproducts [4]. These attributes translate to reduced purification burden, lower waste treatment costs, and improved process safety.

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